4-Ethylphenyl butyrate

Description

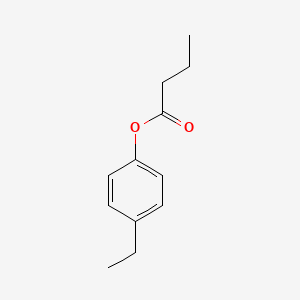

Structure

2D Structure

3D Structure

Properties

CAS No. |

94087-47-5 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

(4-ethylphenyl) butanoate |

InChI |

InChI=1S/C12H16O2/c1-3-5-12(13)14-11-8-6-10(4-2)7-9-11/h6-9H,3-5H2,1-2H3 |

InChI Key |

LJJIVMPTNVPYMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1=CC=C(C=C1)CC |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 4 Ethylphenyl Butyrate and Analogues

Conventional Esterification Techniques for Aryl Butyrates

Traditional chemical synthesis of aryl butyrates, including 4-ethylphenyl butyrate (B1204436), primarily relies on esterification reactions involving a carboxylic acid and a phenol (B47542). These methods are well-established and can be optimized for high yields.

Acid-Catalyzed Esterification Optimizations

Acid-catalyzed esterification, commonly known as Fischer esterification, is a cornerstone of ester synthesis. masterorganicchemistry.commasterorganicchemistry.com This reversible reaction involves the treatment of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For the synthesis of aryl butyrates, this involves reacting butyric acid with the corresponding phenol.

Strong acids such as sulfuric acid, p-toluenesulfonic acid, and hydrochloric acid are typically employed as catalysts. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used, or water is removed from the reaction mixture as it is formed, often through azeotropic distillation. masterorganicchemistry.com

Research into the optimization of these reactions has focused on catalyst efficiency and reaction conditions. For instance, studies on the esterification of oleic acid have shown that the optimal temperature range for synthesis using p-toluenesulfonic acid is between 105°C and 120°C, with an optimal catalyst concentration of 1.5 wt. % to 2 wt. %. uctm.edu While phenols are generally less reactive than aliphatic alcohols in acid-catalyzed esterification, the use of a molar excess of the carboxylic acid and a strong acid catalyst at reflux temperatures can lead to significant yields. google.com For example, reacting an alkylphenol with a molar excess of acetic acid in the presence of a strong acid catalyst can produce the corresponding aryl acetate (B1210297). google.com A similar approach can be applied to the synthesis of 4-ethylphenyl butyrate from 4-ethylphenol (B45693) and butyric acid.

Table 1: Factors Influencing Acid-Catalyzed Esterification of Aryl Butyrates

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Catalyst Concentration | Increases reaction rate up to an optimal point. | Use of catalysts like p-toluenesulfonic acid in the range of 1.5-2 wt.%. uctm.edu |

| Temperature | Higher temperatures increase the reaction rate but can lead to side reactions or catalyst degradation. | Optimal temperature ranges, such as 105-120°C, have been identified for specific systems. uctm.edu |

| Reactant Molar Ratio | Using an excess of one reactant (e.g., butyric acid) can shift the equilibrium to favor product formation. | A molar excess of the less expensive reactant is often employed. google.com |

| Water Removal | Removal of water, a byproduct, drives the reaction to completion. | Azeotropic distillation with a suitable solvent like toluene (B28343) is a common method. masterorganicchemistry.com |

Base-Catalyzed Esterification Innovations

Base-catalyzed esterification provides an alternative route for the synthesis of aryl esters. While less common for the direct esterification of carboxylic acids and phenols, base catalysis is effective when using more reactive acylating agents like acid anhydrides or acyl chlorides. Innovations in this area focus on the development of novel catalytic systems and milder reaction conditions. For instance, base-catalyzed cyclization of ortho-aromatic amide-alkyl esters has been explored as a method for chemical imidization, demonstrating the potential of base catalysis in related reactions. ibm.com

A more direct approach involves the use of a base to deprotonate the phenol, increasing its nucleophilicity towards the acylating agent. This method is particularly useful for the synthesis of aryl amides from aryl azides and aldehydes, where a base catalyzes a cycloaddition/rearrangement strategy under mild conditions. nih.gov This suggests that similar base-catalyzed approaches could be developed for the synthesis of aryl butyrates, potentially offering advantages in terms of substrate scope and reaction conditions.

Solvent-Free and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Solvent-free synthesis and green chemistry principles are increasingly being applied to the production of esters. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Solvent-free synthesis of esters can be achieved through various techniques, including microwave irradiation and the use of solid-supported catalysts. mdpi.com For example, the synthesis of methyl butyrate and octyl acetate has been successfully demonstrated under solvent-free conditions using immobilized lipases, achieving high molar conversions. nih.gov This approach not only eliminates the need for organic solvents but can also simplify product purification.

Green chemistry also encourages the use of renewable raw materials and catalysts. The development of catalysts from renewable sources, such as amino acid-functionalized heteropolyacids, has shown promise in the synthesis of butyl butyrate, with yields reaching up to 97.9%. doaj.org These catalysts are often reusable, further enhancing the sustainability of the process. The use of water as a solvent, where possible, is another key aspect of green chemistry, although the poor solubility of many organic reactants can be a challenge. mdpi.com

Biocatalytic Synthesis of Aryl Butyrates

Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical synthesis for the production of esters. Enzymes, particularly lipases, are widely used as biocatalysts due to their high selectivity, mild reaction conditions, and biodegradability. nih.gov

Enzymatic Esterification and Transesterification Reactions

Enzymatic synthesis of aryl butyrates can be achieved through either esterification of a carboxylic acid and a phenol or transesterification, where an existing ester is reacted with a phenol. Both reactions are catalyzed by enzymes, primarily lipases, which belong to the class of hydrolases. mdpi.com In a non-aqueous environment, the equilibrium of the reaction catalyzed by these enzymes is shifted towards synthesis rather than hydrolysis. koreascience.kr

The mechanism of lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism. mdpi.comnih.gov In the first step, the carboxylic acid acylates a serine residue in the active site of the lipase (B570770), forming an acyl-enzyme intermediate and releasing a molecule of water. nih.gov In the second step, the alcohol (in this case, a phenol) attacks the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme. nih.gov

Lipases from various microbial sources, such as Candida antarctica, Aspergillus niger, and Rhizomucor miehei, have been successfully employed for the synthesis of a wide range of butyrate esters. redalyc.orgnih.gov The choice of lipase can significantly influence the reaction efficiency and substrate specificity. For example, cutinases, which are similar to lipases, show a high affinity for C4 to C10 carbon chains, making them suitable for the synthesis of short-chain esters. koreascience.kr

Immobilization of lipases on solid supports is a common strategy to enhance their stability, reusability, and ease of separation from the reaction mixture. Various materials, including magnetic nanoparticles and cotton cloth, have been used as supports for lipase immobilization. nih.govresearchgate.net Immobilized lipases have been shown to retain a high percentage of their activity over multiple reaction cycles. nih.gov

The optimization of reaction parameters is crucial for maximizing the yield of lipase-catalyzed ester synthesis. Key parameters include temperature, substrate molar ratio, enzyme concentration, and the nature of the solvent. For the synthesis of ethyl butyrate using immobilized Candida antarctica lipase A, a conversion of 99.2% was achieved at 45°C with a 1:1 molar ratio of substrates. nih.gov Similarly, for the synthesis of butyl butyrate using Aspergillus niger lipase, higher temperatures and specific substrate molar ratios were found to enhance production. redalyc.org

Table 2: Research Findings on Lipase-Catalyzed Synthesis of Butyrate Esters

| Butyrate Ester | Lipase Source | Key Findings | Reference |

|---|---|---|---|

| Ethyl Butyrate | Candida antarctica lipase A (immobilized) | 99.2% conversion at 45°C and 1:1 molar ratio. | nih.gov |

| Butyl Butyrate | Aspergillus niger lipase | Higher temperatures and molar ratios favored synthesis. | redalyc.org |

| Isoamyl Butyrate | Mucor miehei lipase (immobilized) | 98% conversion with 1 M acid and 1.25 M alcohol. | redalyc.org |

| Geranyl Butyrate | Thermomyces lanuginosus lipase | 93% conversion at 50°C with a 1:5 molar ratio. | acs.org |

Carbonyl Reductase Applications in Chiral Butyrate Synthesis

Carbonyl reductases (CRs) are powerful biocatalysts for the asymmetric reduction of prochiral carbonyl compounds to produce optically active chiral alcohols, which are key intermediates in the synthesis of various pharmaceuticals. google.comresearchgate.net These enzymes exhibit high enantioselectivity, often operating under mild reaction conditions, which presents a significant advantage over traditional chemical methods. google.com

A notable application is in the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, an essential chiral intermediate for angiotensin-converting enzyme (ACE) inhibitors like benazepril (B1667978) and cilazapril. google.comresearchgate.net The synthesis involves the highly selective asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate, a reaction catalyzed efficiently by carbonyl reductases. researchgate.net For instance, a carbonyl reductase derived from Candida glabrata has been successfully used as a catalyst for this transformation. google.com Similarly, a carbonyl reductase from Candida magnoliae has demonstrated the ability to reduce a variety of ketones and ketoesters to their corresponding alcohols with anti-Prelog configuration in excellent optical purity. nih.gov

The efficiency of these biocatalytic reductions is often enhanced by implementing a cofactor regeneration system. Since most carbonyl reductases depend on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor, an in-situ regeneration system is crucial for economic viability. This is commonly achieved by coupling the primary reaction with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to regenerate NADPH from NADP+. researchgate.net This coupled-enzyme approach has been used to develop recombinant strains capable of efficient NADPH regeneration, leading to high yields and enantiomeric excess of the desired chiral butyrate derivatives. researchgate.net

Engineering of Biocatalysts for Enhanced Specificity and Efficiency

While naturally occurring enzymes offer significant catalytic potential, their properties are often not optimal for industrial applications. Limitations can include insufficient stability, low activity, or suboptimal selectivity. tudelft.nl To overcome these issues, two primary strategies are employed: rational design and directed evolution. nih.gov These enzyme engineering techniques aim to tailor biocatalysts to meet the specific demands of a synthetic process. tudelft.nl

To enhance the operational stability of enzymes and enable their recovery and reuse, a critical factor for cost-effective industrial processes, enzymes are often immobilized on or within an inert support. rnlkwc.ac.inresearchgate.net Immobilization can also improve enzyme activity and specificity. nih.gov The choice of method and support material is crucial as it can significantly influence the performance of the immobilized biocatalyst. nih.gov

Key immobilization techniques include:

Adsorption: This simple and cheap method involves the physical binding of enzymes to a support via weak, non-specific forces like van der Waals forces or hydrogen bonds. e-asct.orgnih.gov However, a major drawback is the potential for enzyme leakage from the support due to the weakness of these interactions. researchgate.net

Covalent Binding: This technique forms strong, stable covalent bonds between the enzyme and the support matrix. e-asct.orgnih.gov This method minimizes enzyme leakage but can sometimes lead to a loss of enzyme activity if the binding involves amino acids at the active site. rnlkwc.ac.in

Entrapment: Enzymes are physically confined within the pores of a polymer or gel matrix. rnlkwc.ac.in The matrix is designed to be permeable to the substrate and product while retaining the larger enzyme molecule. This method generally avoids chemical modification of the enzyme but can be limited by mass transfer issues. nih.gov

Cross-linking: This method uses bifunctional reagents to create covalent bonds between enzyme molecules, forming aggregates (Cross-Linked Enzyme Aggregates or CLEAs). e-asct.org This technique is carrier-free, resulting in high enzyme loading. e-asct.org

The performance of an immobilized enzyme is determined by factors such as the type of support (e.g., synthetic resins, inorganic polymers, biopolymers), the immobilization method, and the reaction conditions. nih.govnih.gov

| Immobilization Technique | Description | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Adsorption | Enzymes bind to the support via weak, non-specific interactions (e.g., van der Waals, hydrogen bonds). e-asct.orgnih.gov | Simple, inexpensive, generally preserves enzyme activity. nih.gov | Enzyme leakage can occur due to weak binding forces. researchgate.net |

| Covalent Binding | Stable covalent bonds are formed between the enzyme and the support. e-asct.org | Strong, stable attachment minimizes enzyme leakage. e-asct.org | Can lead to loss of activity if active site is altered; more complex and expensive. rnlkwc.ac.in |

| Entrapment | Enzymes are physically trapped within a polymer or gel matrix. rnlkwc.ac.in | Protects enzyme from harsh environments; avoids chemical modification. rnlkwc.ac.in | Potential for mass transfer limitations (diffusion of substrate/product). nih.gov |

| Cross-linking | Enzymes are linked to each other using a bifunctional reagent, forming aggregates (CLEAs). e-asct.org | High enzyme loading; carrier-free; strong binding. e-asct.org | Can cause diffusional problems if aggregates are large. |

Directed Evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired properties. nih.gov This process involves iterative cycles of creating a library of gene variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved function. nih.gov A key advantage of directed evolution is that it does not require detailed knowledge of the enzyme's structure or mechanism. researchgate.net This strategy has been successfully used to enhance the catalytic efficiency of enzymes towards specific substrates. For example, after six generations of directed evolution, one enzyme variant showed an 85-fold improvement in kcat/Km for the hydrolysis of p-nitrophenyl butyrate. acs.org

Rational Design , in contrast, relies on a thorough understanding of the enzyme's three-dimensional structure and its structure-function relationship. nih.govnih.gov Using this knowledge, specific mutations are introduced at the enzyme's active site or other key regions via site-directed mutagenesis to achieve a predictable improvement in properties like activity, stability, or enantioselectivity. nih.gov For example, modifying the binding pocket of an enzyme based on the size and chirality of a substrate can reduce steric hindrance, thereby increasing the reaction rate and enantioselectivity. nih.gov

While distinct, these two approaches are complementary and are often used in combination to achieve optimal enzyme performance. nih.gov

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis integrates the strengths of both chemical and biological catalysis to construct complex molecules. nih.gov This approach utilizes enzymes to perform specific, often challenging, transformations—such as stereoselective reactions—within a multi-step chemical synthesis route. nih.gov This strategy can significantly streamline syntheses, providing enantiopure starting materials or intermediates under mild conditions. nih.gov

A prime example is the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. researchgate.net A biocatalytic strategy can be employed to obtain the precursor, ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate, starting from ethyl 2,4-dioxo-4-phenylbutyrate. A screening of various microorganisms can identify a suitable biocatalyst, such as Pichia pastoris, to reduce the keto group at the α-position with high chemo- and enantioselectivity. researchgate.net Subsequent chemical steps can then convert this chiral intermediate into the final product. The use of adsorbing resins in the fermentation medium can further improve the conversion and enantioselectivity by controlling substrate and product concentrations. researchgate.net

Stereoselective Synthesis of Chiral Butyrate Derivatives

The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, has driven the development of methods for stereoselective synthesis. Chiral butyrate derivatives are valuable building blocks for a wide range of bioactive molecules. rsc.org Asymmetric synthesis strategies, particularly those employing biocatalysts, are highly effective for producing these compounds with high optical purity.

As discussed previously, the asymmetric reduction of keto-esters using carbonyl reductases is a powerful method for producing chiral hydroxy butyrate esters. researchgate.net Another approach is the asymmetric aminoalkylation of ketene (B1206846) silyl (B83357) acetals through the enantioconvergent ring-opening of racemic aziridines, which provides access to chiral β-substituted γ-amino-butyric acids (GABAs). rsc.org Organocatalysis also offers a route to chiral butyrate analogues; for instance, the direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines can yield optically active α,β-unsaturated γ-substituted butyrolactams in high yields and excellent stereoselectivities. rsc.org

| Method | Target Chiral Derivative | Key Features | Reference |

|---|---|---|---|

| Asymmetric Carbonyl Reduction | Ethyl (R)-2-hydroxy-4-phenylbutyrate | Uses carbonyl reductase for high enantioselectivity. Often coupled with cofactor regeneration. | researchgate.net |

| Asymmetric Aminoalkylation | Chiral β-substituted γ-amino-butyric acids (GABAs) | Lewis acid-catalyzed enantioconvergent ring opening of racemic aziridines. | rsc.org |

| Organocatalyzed Michael Addition | Optically active α,β-unsaturated γ-substituted butyrolactams | Uses a chiral bifunctional amine-squaramide catalyst for high yield and stereoselectivity. | rsc.org |

Kinetic resolution is a widely used technique for separating a racemic mixture (a 50:50 mixture of two enantiomers). libretexts.org The method exploits the difference in reaction rates between two enantiomers when they react with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org

Enzymes, particularly lipases and esterases, are highly effective catalysts for kinetic resolutions due to their inherent chirality and high stereoselectivity. researchgate.net In the context of butyrate derivatives, enzymatic kinetic resolution is a practical approach. For example, the resolution of racemic ethyl-2-hydroxy-4-phenylbutyrate can be achieved using lipase AK in an organic solvent, yielding ethyl (R)-2-hydroxy-4-phenylbutyrate with an enantiomeric excess of up to 99%. researchgate.net Similarly, the enzymatic resolution of (R,S)-2-butanol can be accomplished through esterification with a butyric acid derivative in the presence of lipase Novozym 435®, where the choice of the acyl donor influences the reaction rate and enantiomeric excess. nih.gov

The efficiency of a kinetic resolution is a trade-off between conversion and the enantiomeric excess of the remaining substrate. The maximum theoretical yield for a single enantiomer in a classic kinetic resolution is 50%. wikipedia.org

Asymmetric Synthesis Approaches

While direct asymmetric synthesis routes specifically targeting this compound are not extensively documented in prominent literature, the principles of chiral synthesis can be applied to its analogues, particularly where chirality is introduced in either the alcohol or the acyl portion of the ester. Asymmetric synthesis is crucial when a molecule's stereoisomers exhibit different biological activities. For instance, in many chiral compounds, only one enantiomer may be biologically active or therapeutically beneficial, while the other could be inactive or even cause adverse effects. cram.com Methodologies for achieving enantiomerically enriched esters often rely on enzymatic resolutions, asymmetric catalysis, and the use of chiral synthons.

One of the most powerful techniques is Dynamic Kinetic Resolution (DKR) . This process combines the enantioselective acylation of a racemic alcohol, catalyzed by an enzyme (commonly a lipase), with the simultaneous in-situ racemization of the slower-reacting alcohol enantiomer, typically using a metal catalyst like a ruthenium complex. organic-chemistry.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the desired ester. Lipases from various sources, such as Pseudomonas cepacia and Pseudomonas stutzeri, have been successfully used in the DKR of a range of secondary alcohols, including aromatic chlorohydrins, to produce chiral acetates and other esters in high yields and with high enantiomeric excesses. organic-chemistry.org

Another prevalent enzymatic approach involves the esterification or transesterification of a prochiral or racemic alcohol or acid. Immobilized enzymes, such as cutinase from Rhodococcus (Rcut), have been utilized for the synthesis of various alkyl butyrates. nih.gov These biocatalytic reactions are performed in non-aqueous systems and show substrate specificity. For example, studies on the synthesis of alkyl butyrates using immobilized Rcut found that the enzyme's preference for the alcohol substrate varied with chain length, demonstrating the potential for selective synthesis. nih.gov

The asymmetric reduction of ketoesters is a fundamental strategy for producing chiral hydroxy esters, which are valuable building blocks (synthons) for more complex molecules. For example, ethyl (S)-4-chloro-3-hydroxybutanoate, a key chiral synthon, can be synthesized through the asymmetric reduction of ethyl 4-chloroacetoacetate using whole-cell biocatalysts like Lactobacillus kefir. tum.de This method can achieve high yields (97%) and excellent enantiomeric excess (99.5%). tum.de The resulting chiral alcohol can then be used in subsequent esterification reactions.

Furthermore, asymmetric condensation reactions represent a modern frontier for creating chiral esters. Recent developments have shown that organocatalysts can be used for the asymmetric condensation of prochiral sulfinates and alcohols to produce enantioenriched sulfinate esters. nih.gov This strategy highlights the potential for developing catalytic asymmetric methods for direct esterification, expanding the toolbox for creating diverse chiral sulfur-containing molecules and potentially other complex esters. nih.gov

Table 1: Summary of Asymmetric Synthesis Approaches for Chiral Esters This table is interactive and can be sorted by clicking on the headers.

| Methodology | Catalyst/Reagent Type | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Dynamic Kinetic Resolution (DKR) | Lipase + Ruthenium Complex | Racemic secondary alcohols | High theoretical yield (>99%), high enantioselectivity. | organic-chemistry.org |

| Enzymatic Esterification | Immobilized Lipase/Cutinase | Alcohols and butyric acid | Mild reaction conditions, high selectivity, reusable catalyst. | nih.govmdpi.com |

| Asymmetric Reduction | Whole-cell Biocatalyst (L. kefir) | Ketoesters (e.g., ethyl 4-chloroacetoacetate) | Produces valuable chiral synthons, high enantiomeric excess. | tum.de |

Novel Reagents and Catalytic Systems in Ester Synthesis

The synthesis of esters, including this compound, has moved beyond traditional methods like Fischer-Speier esterification, which often require harsh conditions and an excess of one reactant to shift the equilibrium. organic-chemistry.orgjove.comlibretexts.org Modern research focuses on developing novel reagents and catalytic systems that offer higher yields, milder reaction conditions, greater functional group tolerance, and improved environmental sustainability.

Heterogeneous catalysts are a significant area of development because they can be easily separated from the reaction mixture and recycled. Examples include:

Graphene oxide , which serves as an efficient and reusable solid acid catalyst for the esterification of a wide range of aliphatic and aromatic acids and alcohols. organic-chemistry.org

Macroporous polymeric acid catalysts , which facilitate direct esterification at moderate temperatures (50-80°C) without the need to remove water, a common requirement in traditional methods. organic-chemistry.org

Silica chloride , a versatile heterogeneous catalyst effective for both esterification of carboxylic acids and transesterification of esters. organic-chemistry.orgorganic-chemistry.org

Homogeneous catalytic systems have also seen significant innovation. Surfactant-type Brønsted acids, such as p-dodecylbenzenesulfonic acid (DBSA) , enable selective esterification reactions to occur in water. organic-chemistry.org The catalyst and substrates assemble via hydrophobic interactions, creating a microenvironment that facilitates the dehydration reaction without requiring bulk water removal. organic-chemistry.org Simple organocatalysts, like 2,2'-biphenol-derived phosphoric acid , can promote dehydrative esterification between equimolar amounts of acids and alcohols at elevated temperatures, also without needing to remove water. organic-chemistry.org

The Steglich esterification is a well-established method for forming esters under mild, room-temperature conditions, which is particularly useful for sensitive substrates. This reaction utilizes coupling reagents, with a common combination being an activating agent like N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) . nih.gov This approach was successfully used to synthesize resveratrol (B1683913) butyrate esters from resveratrol and butyric acid, preventing the degradation of the temperature-sensitive resveratrol. nih.gov Other modern coupling reagents used for room-temperature esterification include TBTU, TATU, and COMU, which are often employed in peptide synthesis but are also effective for general ester formation. organic-chemistry.org

Biocatalysis , particularly the use of immobilized enzymes, is a cornerstone of green chemistry approaches to ester synthesis. Lipases, such as those from Candida antarctica (CALA and CALB), can be immobilized on magnetic nanoparticles. mdpi.com These biocatalysts demonstrate high conversion rates (over 97%) for the synthesis of ethyl butyrate under mild conditions (45°C). A notable advantage is their reusability, with catalysts retaining around 80% of their activity after ten consecutive reaction cycles. mdpi.com The efficiency of these enzymatic syntheses can be further enhanced through the application of ultrasonic irradiation, which can reduce the required reaction time. mdpi.com

Table 2: Comparison of Modern Catalytic Systems in Ester Synthesis This table is interactive and can be sorted by clicking on the headers.

| Catalyst/System | Catalyst Type | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Graphene Oxide | Heterogeneous (Solid Acid) | Varies | Reusable, wide substrate scope. | organic-chemistry.org |

| DBSA | Homogeneous (Brønsted Acid) | In water | Surfactant-type, avoids need for dehydrating agents. | organic-chemistry.org |

| EDC / DMAP | Coupling Reagents (Steglich) | Room Temperature | Mild conditions, suitable for sensitive molecules. | nih.gov |

| Immobilized Lipase (e.g., CALB) | Biocatalyst (Enzyme) | 30-60°C | High conversion, reusable, environmentally friendly. | mdpi.com |

| Phosphoric Acid Derivative | Homogeneous (Organocatalyst) | 100°C in toluene | No water removal needed, metal-free. | organic-chemistry.org |

Reaction Mechanisms and Chemical Transformations of 4 Ethylphenyl Butyrate

Hydrolysis Kinetics and Mechanism Studies

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a fundamental reaction for esters like 4-ethylphenyl butyrate (B1204436). The study of its kinetics under different pH conditions provides insight into its stability and environmental fate.

The acid-catalyzed hydrolysis of esters such as 4-ethylphenyl butyrate is a reversible process that is essentially the reverse of Fischer esterification. chemistrysteps.comwikipedia.orgswun.edu.cnlibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. swun.edu.cn This is followed by a nucleophilic attack by a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. swun.edu.cnyoutube.com

The mechanism proceeds through the following key steps:

Protonation: The carbonyl oxygen is protonated by an acid, making the carbonyl carbon more susceptible to nucleophilic attack. swun.edu.cn

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon. youtube.com

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester. chemguide.co.uk

Formation of Leaving Group: The alcohol moiety is protonated to form a good leaving group.

Elimination: The tetrahedral intermediate collapses, expelling the alcohol (4-ethylphenol) and reforming the carbonyl group of butyric acid. swun.edu.cn

Deprotonation: The protonated carboxylic acid is deprotonated to yield the final product and regenerate the acid catalyst. swun.edu.cn

The reaction is driven to completion by using a large excess of water. chemistrysteps.comlibretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that converts an ester into a carboxylate salt and an alcohol. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. masterorganicchemistry.comorganicchemistrytutor.comopenstax.org Unlike acid-catalyzed hydrolysis, the base is a reactant and is consumed in stoichiometric amounts. wikipedia.orgjove.com

The mechanism of saponification can be summarized as follows:

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.comorganicchemistrytutor.com

Elimination of Alkoxide: The tetrahedral intermediate collapses, and the alkoxide ion (the ethoxide of 4-ethylphenol) is eliminated. organicchemistrytutor.com

Acid-Base Reaction: A rapid and irreversible acid-base reaction occurs between the newly formed carboxylic acid (butyric acid) and the strongly basic alkoxide ion. This results in the formation of a carboxylate salt and an alcohol. chemistrysteps.commasterorganicchemistry.com

Protonation (Workup): An acidic workup is required in a subsequent step to protonate the carboxylate and form the neutral carboxylic acid. organicchemistrytutor.com

The irreversibility of the final deprotonation step drives the reaction to completion. chemistrysteps.com

Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis of Esters

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst/Reactant | Acid (catalyst, regenerated) wikipedia.org | Base (reactant, consumed) wikipedia.orgjove.com |

| Reversibility | Reversible chemistrysteps.comlibretexts.org | Irreversible chemistrysteps.comwikipedia.org |

| Initial Product | Carboxylic acid and alcohol wikipedia.org | Carboxylate salt and alcohol masterorganicchemistry.comorganicchemistrytutor.com |

| Intermediate | Tetrahedral intermediate swun.edu.cnyoutube.com | Tetrahedral intermediate masterorganicchemistry.comorganicchemistrytutor.com |

| Driving Force | Excess water chemistrysteps.comlibretexts.org | Irreversible deprotonation of carboxylic acid chemistrysteps.com |

In the absence of strong acids or bases, esters can undergo neutral hydrolysis, although at a much slower rate. This reaction is significant for understanding the environmental fate of compounds like this compound. The primary mechanism for the removal of such esters from the troposphere is their reaction with hydroxyl (OH) radicals. conicet.gov.ar

Enzymatic Reaction Mechanisms of Butyrate Esters

Enzymes, particularly lipases and esterases, are highly efficient biocatalysts for the hydrolysis and synthesis of esters like this compound. nih.govacs.orgresearchgate.net These enzymes offer high specificity and operate under mild conditions. mdpi.com

The catalytic mechanism of serine hydrolases, a common class of enzymes that act on esters, involves a two-step process: acylation and deacylation. nih.govacs.orgplos.org The active site of these enzymes typically contains a catalytic triad (B1167595) of amino acids, often serine, histidine, and aspartate or glutamate. acs.org

Acylation: The serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the ester substrate. nih.govacs.org This leads to the formation of a covalent acyl-enzyme intermediate, where the butyryl group of this compound is attached to the enzyme, and the alcohol component (4-ethylphenol) is released. acs.org

Deacylation: A nucleophile, typically a water molecule in hydrolysis, attacks the acyl-enzyme intermediate. nih.govacs.org This cleaves the covalent bond, releasing the carboxylic acid (butyric acid) and regenerating the free enzyme for another catalytic cycle. acs.org

In some enzymatic reactions, the deacylation step has been identified as the rate-limiting step of the entire process. nih.govdiva-portal.orgnih.gov

The efficiency and specificity of enzymatic transformations of butyrate esters are heavily influenced by the dynamics of the enzyme's active site. plos.org The active site provides a pre-organized environment that stabilizes the transition states of the reaction, thereby lowering the activation energy. plos.org

For many lipases, a "lid" domain covers the active site in its resting state. acs.org The presence of a substrate at an oil-water interface triggers a conformational change, opening the lid and allowing the substrate to access the active site. acs.org

Computational studies, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, have been employed to understand the energetics and mechanisms of these enzymatic reactions. nih.govdiva-portal.orgnih.gov These studies have revealed the importance of specific amino acid residues in stabilizing the enzyme-substrate complex and the transition states. nih.gov For instance, the oxyanion hole, formed by backbone amide groups, helps to stabilize the negative charge that develops on the carbonyl oxygen during the formation of the tetrahedral intermediate. plos.orgnih.gov The flexibility or rigidity of the active site can also play a crucial role in enzyme activity. plos.org

Transesterification Reaction Dynamics

Transesterification is a crucial reaction for esters, involving the exchange of the alkoxy group of an ester with another alcohol. For this compound, this reaction converts it into a different ester and 4-ethylphenol (B45693). The reaction is reversible and can be catalyzed by acids, bases, or enzymes. wikipedia.org The general equilibrium for the transesterification of this compound with an alcohol (R'-OH) is:

CH₃(CH₂)₂COO-C₆H₄-CH₂CH₃ + R'-OH ⇌ CH₃(CH₂)₂COO-R' + HO-C₆H₄-CH₂CH₃

The dynamics of this equilibrium are influenced by the catalyst, solvent, temperature, and the concentration of reactants. tandfonline.comscispace.com

Enzyme-Catalyzed Transesterification:

The choice of solvent and acyl donor can significantly impact reaction rates and enantioselectivity. For instance, in lipase-catalyzed reactions, hydrophobic solvents like octane (B31449) and dibutyl ether often yield higher activity compared to more polar solvents. scispace.com The use of vinyl butyrates as acyl donors can achieve high enantiomeric excess in the resolution of racemic alcohols. nih.gov

Acid and Base Catalysis:

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comresearchgate.net This is a common mechanism for producing polyesters where, for example, dimethyl terephthalate (B1205515) and ethylene (B1197577) glycol react to form polyethylene (B3416737) terephthalate. wikipedia.org

In base-catalyzed transesterification, an alkoxide, typically the conjugate base of the reacting alcohol, acts as the nucleophile. masterorganicchemistry.comaocs.org This process is generally faster than acid catalysis but is sensitive to the presence of water, which can lead to saponification.

The following table summarizes kinetic parameters for lipase-catalyzed transesterification of related esters, providing a model for the expected behavior of this compound.

| Enzyme | Substrate System | Acyl Donor | Kinetic Model | Key Parameters | Reference |

| Novozym 435 (Immobilized Candida antarctica lipase (B570770) B) | 1-Phenylethanol (B42297) | Ethyl butyrate | Ping-Pong Bi-Bi | Activity-based model performed best | tandfonline.com |

| Candida rugosa lipase | Ethyl caprate & Butyric acid | Butyric acid | Ping-Pong Bi-Bi with inhibition | Vmax = 2.861 µmol/min/mg; Km(acid) = 0.0746 M; Km(ester) = 0.125 M | nih.gov |

| Porcine Pancreatic Lipase (PPL) | 1-Phenylethanol | 2,2,2-Trifluoroethyl butyrate | - | Reaction rate is minimally affected by solvent hydrophobicity (log P) | scispace.com |

| Candida antarctica lipase B (CALB) | (R,S)-1-Phenylethanol | Vinyl butyrate | - | Highest initial reaction rate compared to other vinyl esters | chem-soc.si |

Derivatization Reactions for Functionalization

Derivatization involves chemically modifying a compound to enhance its properties for specific applications, most notably for analysis by gas chromatography (GC) or liquid chromatography (LC). For this compound, derivatization can be approached in two main ways: cleavage of the ester bond followed by derivatization of the resulting 4-ethylphenol and butyric acid, or direct modification of the intact molecule.

Derivatization via Ester Hydrolysis:

The most straightforward functionalization path begins with the hydrolysis of the ester bond to yield 4-ethylphenol and butyric acid. Each of these products can then be derivatized using well-established methods.

Derivatization of 4-Ethylphenol: The phenolic hydroxyl group is a prime target for derivatization. Acetylation using acetic anhydride (B1165640) is a common method to convert the phenol (B47542) into its acetate (B1210297) ester, which is more volatile and suitable for GC analysis. nih.gov Another approach is electrochemical derivatization, where phenols are oxidized to form fluorescent dimers, enabling highly sensitive detection. nih.gov Azo coupling reactions with reagents like 3-nitroaniline (B104315) can also be used to form colored compounds for spectrophotometric analysis. uobaghdad.edu.iq

Derivatization of Butyric Acid: Due to its polarity and low volatility, butyric acid requires derivatization for effective GC-MS analysis. chromforum.org Common methods include esterification to form methyl esters (using reagents like BF₃/methanol) or more complex esters like 4-t-butylbenzyl esters (using 4-t-butylbenzyl bromide), which can improve mass spectrometric detection. d-nb.infonih.gov

Direct Functionalization of this compound:

The intact molecule offers sites for chemical modification on the aromatic ring and the ethyl group.

Aromatic Ring Functionalization: The phenyl ring can undergo electrophilic substitution reactions. However, the ester group is deactivating, directing incoming electrophiles to the meta position relative to the ester linkage. Conversely, the ethyl group is an activating, ortho, para-director. The combined effect typically directs substitution to the positions ortho to the ethyl group. Reactions like nitration, halogenation, or Friedel-Crafts acylation can be employed to introduce new functional groups.

Ethyl Group Functionalization: The ethyl group itself can be a site for reaction. For instance, oxidation can convert the ethyl group into an acetyl group or a carboxylic acid, depending on the reaction conditions. vulcanchem.com

The table below outlines various derivatization strategies applicable to this compound or its hydrolysis products.

| Target Moiety | Reagent | Purpose | Resulting Functional Group | Reference |

| 4-Ethylphenol (post-hydrolysis) | Acetic Anhydride | Enhance volatility for GC | Acetate Ester | nih.gov |

| 4-Ethylphenol (post-hydrolysis) | 3-Nitroaniline / NaNO₂ | Spectrophotometric detection | Azo Dye | uobaghdad.edu.iq |

| Butyric Acid (post-hydrolysis) | 4-t-Butylbenzyl bromide | Enhance sensitivity for GC-MS | 4-t-Butylbenzyl Ester | d-nb.info |

| Butyric Acid (post-hydrolysis) | N-methylbenzylamine | Enhance sensitivity for GC-MS | Amide | nih.gov |

| Aromatic Ring | Nitrating Mixture (HNO₃/H₂SO₄) | Introduce new functionality | Nitro Group | General Organic Chemistry |

| Ethyl Group | Oxidizing Agents (e.g., KMnO₄) | Introduce new functionality | Carboxylic Acid or Ketone | vulcanchem.com |

Thermal and Photochemical Degradation Pathways

The stability of this compound is compromised by exposure to high temperatures and ultraviolet (UV) radiation, leading to its degradation through various chemical pathways.

Thermal Degradation:

The thermal decomposition of esters is highly dependent on their structure. For simple alkyl butyrates like ethyl n-butyrate, gas-phase decomposition at high temperatures (380-420°C) can occur via a unimolecular elimination reaction, yielding butanoic acid and an alkene. publish.csiro.au However, for aromatic esters like this compound, the degradation pathways are different.

Studies on similar compounds, such as resveratrol (B1683913) butyrate esters, show a multi-stage degradation process. The butyrate ester group tends to be less thermally stable and degrades at lower temperatures (e.g., 140–270°C) compared to the more stable aromatic core, which decomposes at higher temperatures (e.g., 270–400°C). mdpi.com The initial step in the degradation of this compound is likely the cleavage of the ester bond, which can occur through several mechanisms, including:

Elimination: Homolytic cleavage of the C-O bond to form a 4-ethylphenoxyl radical and a butyryl radical.

Decarboxylation: Loss of carbon dioxide.

Hydrolysis: If moisture is present, hydrolysis can occur, forming 4-ethylphenol and butyric acid. Cellulose acetate butyrate, for example, is known to degrade in the presence of heat and moisture, releasing butyric acid. wikipedia.orgnih.gov

At higher temperatures (above 350°C), degradation of the aromatic ring itself is expected. mdpi.com

Photochemical Degradation:

Upon absorption of UV radiation, aromatic esters can undergo several photochemical reactions. The most prominent among these is the Photo-Fries rearrangement . acs.org In this reaction, the ester linkage is cleaved, generating a 4-ethylphenoxyl radical and an acyl radical caged within the solvent. These radicals can then recombine in several ways:

Ortho-rearrangement: The acyl radical attacks the aromatic ring at the position ortho to the hydroxyl group, forming 2-hydroxy-5-ethyl-butyrophenone.

Para-rearrangement: The acyl radical attacks at the para position. Since this position is occupied by the ethyl group, this pathway is blocked.

Reversion: The radicals can revert to the original ester.

Hydrogen Abstraction: The 4-ethylphenoxyl radical can abstract a hydrogen atom from the solvent or another molecule to form 4-ethylphenol.

The photolysis of simple alkyl esters can also proceed through intramolecular rearrangements and dissociation processes, leading to the formation of acids, alkenes, and various radical species. cdnsciencepub.com For this compound, direct photolysis can lead to the cleavage of the ester bond, initiating a cascade of radical reactions. Studies on the photodegradation of other aromatic compounds, like phthalate (B1215562) esters, show that hydroxyl radicals can attack the molecule, leading to hydroxylation and subsequent ring-opening. frontiersin.org

The potential degradation products of this compound are summarized below.

| Condition | Primary Pathway | Major Potential Products | Reference |

| Thermal | Ester Bond Cleavage | 4-Ethylphenol, Butyric Acid, Butene, CO₂ | publish.csiro.aumdpi.comwikipedia.org |

| Thermal (High Temp) | Aromatic Ring Decomposition | Low molecular weight gaseous products | mdpi.comcellulosechemtechnol.ro |

| Photochemical (UV) | Photo-Fries Rearrangement | 2-Hydroxy-5-ethyl-butyrophenone, 4-Ethylphenol | acs.org |

| Photochemical (UV) | Radical Cleavage / Hydrolysis | 4-Ethylphenol, Butyric Acid, various radical-derived products | cdnsciencepub.comfrontiersin.org |

Ecological and Biological Roles of Butyrate Esters in Non Human Systems

Occurrence and Biosynthesis in Natural Environments

The presence of butyrate (B1204436) esters in natural environments is widespread, stemming from both plant and microbial metabolic pathways. These compounds are often volatile, contributing to the characteristic scents of fruits and flowers and mediating complex ecological interactions.

Plant-Derived Butyrate Esters and Their Biosynthesis

Plants synthesize a diverse array of volatile esters that are crucial for aroma, flavor, and defense. The biosynthesis of these compounds, including butyrate esters, primarily involves the esterification of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). nih.gov

A prominent example is the formation of green leaf volatile (GLV) esters. In tomato plants (Solanum lycopersicum), for instance, infection by an avirulent strain of the bacterium Pseudomonas syringae pv. tomato triggers the differential emission of several esters of (Z)-3-hexenol, including (Z)-3-hexenyl butyrate. nih.gov The synthesis of these esters is dependent on the AAT1 enzyme. nih.gov Transgenic tomato plants with reduced AAT1 expression show a significant decrease in the emission of these esters upon infection. nih.gov While the biosynthesis of compounds like (Z)-3-hexenyl butyrate in plants is established, specific pathways for the natural production of 4-Ethylphenyl butyrate in plant systems are not extensively documented in current research.

Table 1: Examples of Plant-Derived Butyrate Esters and Their Documented Sources

| Butyrate Ester | Documented Plant Source(s) |

|---|---|

| (Z)-3-Hexenyl butyrate | Tomato (Solanum lycopersicum) nih.govplantbiologyconference.com |

| Ethyl butyrate | Pineapple, Mango, Banana jmb.or.kr |

Microbial Production of Butyrates and Related Metabolites

Microorganisms, particularly bacteria and fungi, are prolific producers of a wide range of metabolites, including butyrate and its various esters. These compounds can be synthesized through fermentation processes from simple sugars or other organic substrates. researchgate.netresearchgate.net The biosynthesis of butyl butyrate, for example, can be achieved in a single step by engineered microorganisms like Escherichia coli and various Clostridium species. sci-hub.seresearchgate.nethep.com.cn These microbial systems utilize enzymes such as lipases or alcohol acyltransferases (AATs) to catalyze the esterification of butanol with either butyrate or its activated form, butyryl-CoA. sci-hub.seresearchgate.net

While the direct microbial synthesis of this compound is not a primary focus in the reviewed literature, the microbial production of its precursors is well-established. Specifically, the gut microbiota can produce 4-ethylphenol (B45693) through the fermentation of aromatic amino acids like tyrosine. researchgate.net Bacteria from the genus Clostridioides are noted producers of 4-ethylphenol. researchgate.net This microbially-produced compound can then be absorbed by a host organism and metabolized into derivatives like 4-ethylphenyl sulfate (B86663) (4EPS). wikipedia.orggoogle.com This highlights a critical role for microbes in generating the foundational molecules for this class of compounds in biological systems.

Table 2: Selected Microorganisms Involved in the Production of Butyrate and Related Metabolites

| Microorganism | Metabolite(s) Produced | Metabolic Pathway/Enzyme |

|---|---|---|

| Clostridium acetobutylicum | Butyl butyrate, Butyrate, Butanol | Alcohol acyltransferases (AATs), Fermentation sci-hub.seresearchgate.net |

| Engineered Escherichia coli | Butyl butyrate, Isobutyl butyrate | Alcohol acyltransferases (AATs), Lipases researchgate.nethep.com.cnresearchgate.net |

| Clostridioides species | 4-Ethylphenol (precursor to 4-Ethylphenyl compounds) | Aromatic amino acid fermentation researchgate.netfrontiersin.org |

| Clostridium (Baijiu fermentation) | Butyrate | Butyrate kinase (buk), Butyryl-CoA:acetate (B1210297) CoA-transferase (but) bohrium.com |

Role as Volatile Organic Compounds (VOCs) in Plant-Microbe Interactions

Volatile organic compounds (VOCs) are low molecular weight, carbon-based molecules with high vapor pressure, allowing them to readily diffuse through the atmosphere and soil. frontiersin.orgwikipedia.orgepa.gov They are key mediators of long-distance communication between organisms. researchgate.net Butyrate esters often function as VOCs, contributing to the complex "volatilome" that microbes and plants use to interact with their environment. frontiersin.org

The role of butyrate esters as VOCs is clearly demonstrated in plant defense. The emission of (Z)-3-hexenyl butyrate by tomato plants acts as an airborne signal that modulates the plant's defensive posture. nih.govnih.gov Fungi also release a wide spectrum of VOCs, including various esters, that can influence plant growth and development. nih.gov The scent of this compound itself, described as having fruity and floral notes, is indicative of its volatility and suggests a potential role as a signaling molecule in nature, though specific interactions mediated by this compound are a subject for further research. ontosight.ai

Role in Inter-Organismal Chemical Communication (Non-Pheromonal)

Chemical signaling is fundamental to the structure and function of ecosystems. Butyrate esters participate in this chemical dialogue, influencing the behavior and physiology of neighboring organisms without acting as pheromones.

Plant Defense Mechanisms and Induced Resistance

Plants can activate defense mechanisms in response to pathogen attacks, a process that can be triggered by specific chemical elicitors. mdpi.com Butyrate esters have been identified as potent elicitors of plant immunity. Exogenous application of (Z)-3-hexenyl butyrate to tomato plants has been shown to induce several defensive responses, including the rapid closure of stomata, which serve as entry points for many bacterial pathogens. nih.govnih.gov This response is not limited to tomatoes; (Z)-3-hexenyl butyrate also triggers stomatal closure in a wide range of other plant species, including Arabidopsis, Medicago, Zea, Citrus, and Vitis vinifera (grapevine). nih.govplantbiologyconference.commdpi.com

Beyond physical barriers, treatment with (Z)-3-hexenyl butyrate leads to the transcriptional upregulation of defense-related genes, such as pathogenesis-related (PR) genes, effectively priming the plant for a more robust defense against subsequent infections. nih.gov This induced resistance enhances the plant's ability to fend off pathogens like Pseudomonas syringae and has been shown to be effective under both greenhouse and open-field conditions. plantbiologyconference.comnih.gov The signaling cascade initiated by (Z)-3-hexenyl butyrate appears to operate independently of the key defense hormone salicylic (B10762653) acid, suggesting a distinct pathway for its mode of action. nih.gov

Table 3: Documented Defensive Roles of (Z)-3-Hexenyl Butyrate in Plants

| Plant Species | Pathogen/Stress | Observed Effect |

|---|---|---|

| Tomato (Solanum lycopersicum) | Pseudomonas syringae | Stomatal closure, PR gene induction, enhanced resistance nih.gov |

| Grapevine (Vitis vinifera) | Abiotic Stress | Stomatal closure mdpi.com |

| Potato (Solanum tuberosum) | Phytophthora infestans | Enhanced resistance (phyto-protector) plantbiologyconference.com |

Microbial Ecology and Community Dynamics

In the mammalian gut, butyrate and other short-chain fatty acids produced by the fermentation of dietary fibers are crucial for host health and for modulating the microbial community. wikipedia.orgmdpi.com The presence of butyrate-producing bacteria is a hallmark of a healthy gut ecosystem. frontiersin.org Metabolites derived from microbial activity, such as 4-ethylphenol, also play a role in these complex dynamics. The production of 4-ethylphenol by gut bacteria and its subsequent conversion to 4-ethylphenyl sulfate (4EPS) establishes a direct link between microbial metabolism and host physiology. mdpi.comnih.gov Variations in the levels of these metabolites have been correlated with changes in the gut microbial community, underscoring the importance of bacterially-derived aromatic compounds in shaping microbial ecology and host-microbe communication. researchgate.netmdpi.com

Biotransformation Pathways in Environmental Matrices

The environmental fate of synthetic chemical compounds like this compound is largely determined by their susceptibility to biotransformation by microbial communities in matrices such as soil and water. Biotransformation refers to the chemical alteration of a substance by living organisms. For this compound, an ester of 4-ethylphenol and butyric acid, the primary biotransformation pathway is initiated by the cleavage of its ester bond.

The principal mechanism for the degradation of carboxylic acid esters in aquatic and soil environments is hydrolysis. oieau.fr This reaction can occur abiotically, catalyzed by acid or base conditions in the surrounding water, or, more significantly, it can be mediated by enzymes produced by a wide array of microorganisms. oieau.frnist.gov The rate of this transformation is influenced by environmental factors such as pH, temperature, and the composition of the local microbial population. oieau.frmontana.edu

Enzymatic hydrolysis represents the crucial first step in the biodegradation of this compound. This reaction is catalyzed by hydrolase enzymes, specifically carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3), which are ubiquitous in environmental microorganisms. mdpi.com These enzymes cleave the ester linkage, yielding the two constituent molecules: 4-ethylphenol and butyric acid.

Research on a thermostable esterase, EstDZ2, demonstrated its high hydrolytic activity against a variety of aryl butyrates, which are structurally analogous to this compound. eie.gr The enzyme efficiently hydrolyzed phenyl butyrate, p-bromophenyl butyrate, and p-propylphenyl butyrate, indicating that esterases present in environmental bacteria are likely capable of acting on this compound. eie.gr This enzymatic action breaks down the parent compound into smaller, more readily metabolized molecules.

Following the initial hydrolysis, the resulting products undergo further degradation by soil and aquatic microorganisms.

Butyric Acid: As a short-chain fatty acid, butyric acid is a readily available carbon and energy source for a vast number of bacteria. nih.gov Multiple bacterial metabolic pathways exist for its utilization. nih.gov For instance, many species within the Firmicutes phylum are known butyrate producers and consumers. nih.gov Its degradation is generally rapid in most aerobic and anaerobic environments.

4-Ethylphenol: This phenolic compound is more recalcitrant than butyric acid but is also subject to microbial degradation. Bacteria capable of breaking down aromatic hydrocarbons, such as those from the genera Pseudomonas, Rhodococcus, and Sphingobium, are key players in the degradation of phenolic compounds. gavinpublishers.comnih.gov For example, Sphingobium yanoikuyae has been shown to degrade bisphenol F, a structurally related phenolic compound, by hydroxylating the aromatic ring, leading to ring cleavage and eventual mineralization. nih.gov It is highly probable that similar enzymatic pathways are responsible for the breakdown of 4-ethylphenol in the environment.

Interactive Data Table: Probable Biotransformation of this compound

| Substrate | Key Enzyme Class | Primary Reaction | Immediate Products | Subsequent Fate |

| This compound | Carboxylesterase / Lipase (B570770) | Enzymatic Hydrolysis | 4-Ethylphenol | Microbial degradation via ring hydroxylation and cleavage. |

| Butyric Acid | Utilized as a carbon/energy source by various microorganisms. |

Advanced Analytical Methodologies for 4 Ethylphenyl Butyrate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating 4-ethylphenyl butyrate (B1204436) from intricate mixtures and accurately determining its concentration. Gas and liquid chromatography are the principal methods employed, each offering distinct advantages depending on the analytical challenge.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds like 4-ethylphenyl butyrate. Its high sensitivity makes it ideal for detecting and quantifying trace amounts of the compound in various samples, such as in aroma profiling or reaction monitoring. youtube.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The gaseous analytes are then carried by an inert gas through a capillary column. The separation is based on the differential partitioning of compounds between the mobile phase (carrier gas) and a stationary phase coated on the column walls. For esters, columns with a polar stationary phase are often employed to achieve effective separation. chromforum.org The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that serves as a "molecular fingerprint" for identification. youtube.commdpi.com

Representative GC-MS Parameters for Aromatic Ester Analysis: The following table outlines typical starting parameters for the GC-MS analysis of aromatic esters, which would be optimized for this compound method development.

| Parameter | Setting | Purpose |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | A common, robust column for separating a wide range of organic compounds. oup.com |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Injection Mode | Split (e.g., 10:1 ratio) | For concentrating the analyte onto the column, suitable for trace analysis. oup.com |

| Injector Temp. | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Start at 60°C, ramp to 250°C | A temperature gradient to elute compounds with different boiling points. oup.com |

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. mdpi.com |

| MS Scan Range | 40-400 m/z | Covers the expected mass range of the parent ion and its fragments. |

This is an interactive data table based on the data in the text.

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally sensitive compounds, making it a complementary method to GC-MS for analyzing this compound, particularly within complex liquid matrices. nih.gov The standard modality for this type of analysis is reversed-phase HPLC, where a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. basicmedicalkey.com

The separation mechanism in reversed-phase HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. A mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is pumped through the column. sielc.com By adjusting the ratio of the organic solvent, the retention time of this compound can be precisely controlled to achieve separation from other components in a mixture. sielc.com HPLC is the industry standard for the quantitative analysis of pharmaceutical products due to its accuracy and robustness. basicmedicalkey.com

Illustrative HPLC Parameters for Aromatic Ester Separation: The table below shows a representative set of conditions for separating aromatic compounds, adaptable for this compound.

| Parameter | Setting | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for reversed-phase separation of hydrophobic compounds. sielc.com |

| Mobile Phase | Acetonitrile and Water | Common solvents providing a wide polarity range for gradient elution. |

| Gradient | Isocratic or Gradient Elution | A gradient (changing solvent ratio) is often used for complex mixtures to improve resolution. researchgate.net |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for standard bore columns. sielc.com |

| Detector | UV-Vis at ~220 nm | The phenyl group allows for UV detection, though sensitivity may be limited. |

| Column Temp. | Ambient or controlled (e.g., 30-40 °C) | Temperature affects viscosity and can influence selectivity. nih.gov |

This is an interactive data table based on the data in the text.

Advanced Detector Technologies for Enhanced Sensitivity

While standard UV-Vis detectors are common in HPLC, they may lack the required sensitivity for trace analysis of compounds like this compound, which does not possess a strong chromophore. veeprho.com Advanced detectors can overcome this limitation.

Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity. MS detectors identify compounds by their mass-to-charge ratio, offering structural information and the ability to differentiate co-eluting peaks. hplcprofessionals.comphenomenex.com

Evaporative Light Scattering Detector (ELSD) : An ELSD is a universal detector suitable for non-volatile analytes that lack a UV chromophore. It works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles. This provides a response proportional to the mass of the analyte. phenomenex.comwaters.com

Charged Aerosol Detector (CAD) : Similar to ELSD, the CAD is a universal detector that offers near-uniform response for non-volatile and semi-volatile compounds, regardless of their chemical structure. This makes it highly valuable for relative quantification without needing specific reference standards for every compound. thermofisher.com

Fluorescence Detectors : Although this compound itself is not fluorescent, this highly sensitive and selective detection method can be used if the molecule is derivatized with a fluorescent tag. hplcprofessionals.com

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis (Beyond Basic Identification)

Spectroscopy provides in-depth information about the molecular structure, bonding, and three-dimensional arrangement of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. auremn.org.br Beyond confirming the basic connectivity of atoms, advanced NMR experiments are crucial for investigating the three-dimensional structure, including the preferred shapes (conformations) that the molecule adopts in solution. nih.govcdnsciencepub.com

For a flexible molecule like this compound, which has rotational freedom around several single bonds, understanding its conformational preferences is key to understanding its properties. Techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful. A NOESY experiment detects protons that are close to each other in space, even if they are not directly connected by chemical bonds. mdpi.combeilstein-journals.org The presence of a NOESY cross-peak between protons on the ethylphenyl ring and protons on the butyrate chain can provide direct evidence for specific folded or extended conformations and allow for the calculation of interproton distances. beilstein-journals.org The study of phenyl esters using NMR has shown that they often adopt nonplanar conformations in solution. cdnsciencepub.comcdnsciencepub.com

Expected ¹H and ¹³C NMR Chemical Shifts for this compound: The following table provides estimated chemical shifts based on known values for similar structural motifs. chemicalbook.comchemicalbook.compdx.edupitt.edu

| Atom | Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| Butyrate-CH₃ | Primary Alkyl | ~0.9-1.0 | ~13-14 |

| Butyrate-CH₂ (middle) | Secondary Alkyl | ~1.6-1.8 | ~18-19 |

| Butyrate-CH₂ (adjacent to C=O) | Secondary Alkyl | ~2.3-2.5 | ~35-36 |

| Butyrate-C=O | Carbonyl | - | ~172-173 |

| Ethyl-CH₃ | Primary Alkyl | ~1.2 | ~15-16 |

| Ethyl-CH₂ | Benzylic | ~2.6 | ~28-29 |

| Aromatic C-H (ortho to ethyl) | Aromatic | ~7.1-7.2 | ~128-129 |

| Aromatic C-H (ortho to ester) | Aromatic | ~7.0-7.1 | ~121-122 |

| Aromatic C (ipso to ethyl) | Aromatic | - | ~143-144 |

| Aromatic C (ipso to ester) | Aromatic | - | ~148-149 |

This is an interactive data table based on the data in the text.

Advanced Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational techniques that probe the functional groups within a molecule. spectroscopyonline.com For this compound, these methods provide definitive confirmation of its key structural features. The most prominent signal in the IR spectrum of an ester is the strong carbonyl (C=O) stretching vibration, which typically appears in the 1750-1735 cm⁻¹ region. spectroscopyonline.comfiveable.meorgchemboulder.com Additionally, characteristic C-O stretching bands are observed between 1300-1000 cm⁻¹. orgchemboulder.com

Advanced applications of these techniques go beyond simple functional group identification. For instance, Attenuated Total Reflectance (ATR)-FTIR can be used to analyze the compound in solid or liquid form with minimal sample preparation.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations are often strong in Raman spectra, making it particularly useful for analyzing the ethylphenyl moiety. An advanced application is Surface-Enhanced Raman Spectroscopy (SERS), a technique that can dramatically amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces (like silver or gold). wikipedia.orgyoutube.com This allows for the detection and structural analysis of compounds at extremely low concentrations, potentially down to the single-molecule level. wikipedia.org SERS can provide information on the orientation of the molecule relative to the surface. researchgate.net

Key Vibrational Modes for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | Typically sharp peaks. |

| C-H Stretch (Aliphatic) | 3000-2850 | 3000-2850 | Strong in both IR and Raman. |

| C=O Stretch (Ester) | 1750-1735 (Very Strong) | 1750-1735 (Weak/Medium) | The most characteristic peak in the IR spectrum. fiveable.me |

| C=C Stretch (Aromatic) | ~1600, ~1500 | ~1600, ~1500 (Strong) | Often stronger in Raman spectra. |

| C-O Stretch (Ester) | 1300-1000 (Two strong bands) | 1300-1000 | Corresponds to C-O-C asymmetric and symmetric stretches. spectroscopyonline.com |

This is an interactive data table based on the data in the text.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for elucidating the structure of organic molecules like this compound. In electron ionization (EI-MS), the molecule is ionized, leading to the formation of a molecular ion (M+) and various fragment ions. The pattern of these fragments provides a molecular fingerprint that can be used to identify the compound and understand its chemical structure. libretexts.org

The fragmentation of esters in MS is characterized by specific cleavage patterns. libretexts.org For this compound, the primary fragmentation pathways are expected to involve alpha-cleavage, McLafferty rearrangement, and cleavage of the ester bond. The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Key fragmentation pathways for phenyl esters often begin with cleavage of the bonds adjacent to the carbonyl group. libretexts.orgmassbank.eu A common fragmentation for esters is the loss of the alkoxy group (-OR). libretexts.org In the case of this compound, this would correspond to the loss of the butoxy radical. Another significant fragmentation process is the McLafferty rearrangement, which is characteristic of molecules containing a carbonyl group and an adjacent alkyl chain with a gamma-hydrogen. This rearrangement results in the elimination of a neutral alkene molecule. miamioh.edu

Based on the principles of mass spectrometry and data from similar compounds like 4-ethylphenyl acetate (B1210297) and other phenyl esters, a proposed fragmentation pathway can be outlined. researchgate.netnist.gov

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

| m/z Value (Proposed) | Fragment Ion Structure | Description of Loss |

|---|---|---|

| 192 | [C12H16O2]+• | Molecular Ion (M+) |

| 121 | [C8H9O]+ | Loss of •C4H7O (from butyryl group cleavage) |

| 120 | [C8H8O]+• | Loss of C4H8O (butyric acid) via rearrangement |

| 105 | [C7H5O]+ | Loss of •CH3 from [C8H8O]+• |

| 91 | [C7H7]+ | Tropylium ion, formed from rearrangement of the ethylphenyl cation |

UV-Visible Spectroscopy for Reaction Monitoring

UV-Visible spectroscopy is a powerful and non-destructive technique used to monitor the progress of chemical reactions in real-time. spectroscopyonline.comthermofisher.com The principle is based on the absorption of ultraviolet or visible light by molecules containing chromophores, which are functional groups capable of absorbing light. mdpi.com The aromatic ring in this compound acts as a chromophore, making this technique suitable for its analysis.

This method is particularly effective for monitoring esterification or hydrolysis reactions. researchgate.netnih.gov For example, during the synthesis of this compound from 4-ethylphenol (B45693) and butyric acid (or its derivative), the electronic environment of the aromatic ring changes. This change affects the energy required for electronic transitions, leading to a shift in the maximum absorbance wavelength (λmax) and a change in the absorbance value. masterorganicchemistry.commasterorganicchemistry.com

According to Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. thermofisher.com By monitoring the absorbance at a specific wavelength corresponding to either a reactant or a product, one can track the change in concentration over time and thereby determine the reaction kinetics, including the rate constant and the order of the reaction. spectroscopyonline.com This is critical for optimizing reaction conditions such as temperature, catalyst concentration, and reaction time to maximize yield and efficiency. spectroscopyonline.comthermofisher.com

Table 2: Hypothetical UV-Vis Data for Monitoring this compound Synthesis

| Time (minutes) | Absorbance at λmax of Product | Concentration of this compound (mol/L) |

|---|---|---|

| 0 | 0.05 | 0.001 |

| 10 | 0.25 | 0.005 |

| 20 | 0.45 | 0.009 |

| 30 | 0.60 | 0.012 |

| 40 | 0.70 | 0.014 |

| 50 | 0.75 | 0.015 |

| 60 | 0.75 | 0.015 |

Hyperspectral and Multispectral Imaging in Chemical Analysis

Hyperspectral imaging (HSI) and multispectral imaging (MSI) are advanced analytical techniques that integrate conventional imaging and spectroscopy to provide both spatial and spectral information about a sample. nih.govnih.gov While a standard color image records light in three broad bands (red, green, and blue), MSI captures data from a small number of specific spectral bands, and HSI acquires data in hundreds of narrow, contiguous bands across the electromagnetic spectrum. researchgate.net

These non-invasive techniques have significant potential in the chemical analysis of compounds like this compound, particularly in quality control and process monitoring. encyclopedia.pub For instance, HSI could be used to assess the uniformity of this compound in a solid mixture or a film, identifying the spatial distribution of the compound and detecting any potential contaminants or impurities that have different spectral signatures. capes.gov.br

The output of an HSI system is a three-dimensional "hypercube" of data, with two spatial dimensions and one spectral dimension. By analyzing the spectrum of each pixel in the image, it is possible to create a chemical map of the sample. researchgate.net This is invaluable for applications such as ensuring the homogeneity of a product formulation or monitoring the progress of a reaction across a surface.

Table 3: Comparison of Imaging Technologies

| Feature | Multispectral Imaging (MSI) | Hyperspectral Imaging (HSI) |

|---|---|---|

| Number of Bands | Few (typically 3-10), discrete bands | Many (hundreds), contiguous bands |

| Spectral Resolution | Low to moderate | High |

| Data Volume | Smaller | Larger |

| Typical Application | Target detection, classification | Material identification, detailed chemical analysis |

| Potential Use for this compound | Rapid screening for presence/absence | Purity mapping, contaminant identification, quantitative distribution analysis |

Chemometric Approaches in Spectroscopic Data Analysis

Spectroscopic techniques, especially HSI and vibrational spectroscopy (like NIR and Raman), generate vast and complex datasets. mdpi.com Chemometrics refers to the application of mathematical and statistical methods to extract meaningful chemical information from this data. nih.govinfometrix.com For the analysis of this compound, chemometrics is essential for interpreting spectral data for both qualitative and quantitative purposes. researchgate.net

Exploratory data analysis techniques, such as Principal Component Analysis (PCA), are used to identify patterns and groupings within the data. nih.gov For example, PCA could be applied to the spectra of different batches of this compound to quickly identify any batch-to-batch variations or to detect outlier samples that may be contaminated or have degraded. nih.gov

For quantitative analysis, regression methods like Partial Least Squares (PLS) regression are employed. mdpi.com A PLS model can be built to correlate the spectral data with the concentration of this compound. Once calibrated, this model can be used for the rapid, non-destructive prediction of the compound's concentration in new samples, which is highly valuable in industrial quality control. encyclopedia.pub Classification methods, such as Soft Independent Modeling of Class Analogies (SIMCA), can be used to build a model that classifies samples based on their spectral fingerprint, for example, to verify the authenticity of a product containing this compound. nih.gov

Table 4: Application of Chemometric Methods in this compound Analysis

| Chemometric Method | Objective | Example Application for this compound |

|---|---|---|